molecular formula C14H16F4N2O B12251640 N-(2-fluorophenyl)-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide

N-(2-fluorophenyl)-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide

Cat. No.: B12251640
M. Wt: 304.28 g/mol
InChI Key: LQPKBUMRUXRHSQ-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide is a synthetic organic compound characterized by the presence of a fluorophenyl group and a trifluoromethyl-substituted piperidine ring

Properties

Molecular Formula

C14H16F4N2O

Molecular Weight

304.28 g/mol

IUPAC Name

N-(2-fluorophenyl)-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide

InChI

InChI=1S/C14H16F4N2O/c15-11-3-1-2-4-12(11)19-13(21)9-20-7-5-10(6-8-20)14(16,17)18/h1-4,10H,5-9H2,(H,19,21)

InChI Key

LQPKBUMRUXRHSQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(F)(F)F)CC(=O)NC2=CC=CC=C2F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide typically involves the following steps:

  • Formation of the Piperidine Ring: : The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors. For instance, 4-(trifluoromethyl)piperidine can be prepared by reacting 4-(trifluoromethyl)benzaldehyde with ammonia and a reducing agent such as sodium borohydride.

  • Introduction of the Fluorophenyl Group: : The 2-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves reacting 2-fluorobenzene with a suitable nucleophile, such as lithium diisopropylamide (LDA), followed by coupling with the piperidine derivative.

  • Acetamide Formation: : The final step involves the formation of the acetamide linkage. This can be achieved by reacting the intermediate compound with acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides or other oxidized derivatives.

  • Reduction: : Reduction reactions can target the carbonyl group in the acetamide linkage, potentially converting it to an amine.

  • Substitution: : The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents like bromine, chlorine, or nitrating agents can be employed under controlled conditions.

Major Products

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: Amines or reduced acetamide derivatives.

    Substitution: Halogenated or nitrated fluorophenyl derivatives.

Scientific Research Applications

N-(2-fluorophenyl)-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as analgesic, anti-inflammatory, or neuroprotective properties.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.

    Receptors: It can bind to receptors, modulating signal transduction pathways.

    Ion Channels: The compound may influence ion channel activity, altering cellular excitability.

Comparison with Similar Compounds

N-(2-fluorophenyl)-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide can be compared with other compounds having similar structural features:

    N-(2-fluorophenyl)-2-[4-methylpiperidin-1-yl]acetamide: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    N-(2-chlorophenyl)-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide: Substitution of fluorine with chlorine can significantly alter the compound’s reactivity and interactions.

    N-(2-fluorophenyl)-2-[4-(trifluoromethyl)piperidin-1-yl]propionamide: Variation in the acyl group (acetyl vs. propionyl) can affect the compound’s stability and activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

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